3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is a synthetic organic compound classified as a quinoline derivative. Quinolines are aromatic compounds characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring. This specific compound is notable for its complex structure, which includes various functional groups: an ethoxybenzoyl moiety, a methoxy group, and a morpholine substituent attached to the quinoline core. The compound is identified by its CAS number 2097861-40-8 and has potential applications in medicinal chemistry due to its biological activity and role as an intermediate in drug synthesis .
The synthesis of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride typically involves several steps, utilizing readily available starting materials. Key methods include:
In industrial settings, these synthetic routes may be optimized to enhance yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to streamline production processes .
The molecular formula for 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride is , with a molecular weight of approximately 398.88 g/mol. The structure features:
The compound's structure can be represented using SMILES notation: CCOc1ccc(cc1)C(=O)c1cnc2c(c1N1CCOCC1)cccc2.Cl
.
3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride can participate in various chemical reactions:
The physical and chemical properties of 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride include:
3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride has several scientific applications:
Future research directions may focus on elucidating its biological activity further and optimizing its properties for therapeutic applications .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2